Ethyl aminohydroxyiminoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-amino-2-hydroxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKRMZPOOILBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-74-4 | |
| Record name | Ethyl 2-oximinooxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Identity and Structural Context Within Ester and Oxime Chemistry
Ethyl aminohydroxyiminoacetate, identified by the CAS Number 1217428-98-2, possesses the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol . vulcanchem.com Its IUPAC name is ethyl (2E)-2-amino-2-hydroxyiminoacetate. vulcanchem.com The structure features an ethyl ester group (-COOCH₂CH₃), an amino group (-NH₂), and a hydroxyimino (oxime) group (=N-OH) attached to the same carbon atom. This arrangement of functional groups places it at the intersection of ester and oxime chemistry, bestowing upon it a distinct reactivity profile.
The presence of the C=N-OH moiety defines it as an oxime. Oximes are known for their ability to exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the carbon-nitrogen double bond. In the case of this compound, the syn- and anti-isomers can exist, with the syn-isomer being of particular importance in specific synthetic applications, such as the formation of thiazole (B1198619) rings. The ester functionality provides a site for hydrolysis or transesterification reactions, while the amino and hydroxyimino groups offer nucleophilic centers and opportunities for condensation reactions.
Significance As a Precursor and Scaffold in Advanced Organic Synthesis
The primary significance of ethyl aminohydroxyiminoacetate in advanced organic synthesis lies in its established role as a key precursor for the side chains of third-generation cephalosporin (B10832234) antibiotics. These antibiotics are crucial in treating a wide range of bacterial infections. The compound is instrumental in constructing the 2-(2-aminothiazol-4-yl)acetamido side chain, which is a common structural feature of many potent cephalosporins like ceftazidime. The synthesis of these side chains often involves the reaction of this compound or its derivatives with other reagents to form the characteristic aminothiazole ring system.
While its application in antibiotic synthesis is well-documented, the inherent reactivity of this compound suggests a broader potential as a scaffold for a variety of heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. openmedicinalchemistryjournal.com The combination of the amino, oxime, and ester groups in a single, relatively simple molecule makes it an attractive starting material for the synthesis of diverse nitrogen- and oxygen-containing ring systems. For instance, the functional groups present could, in principle, be utilized in cycloaddition reactions or multi-component reactions to build complex molecular architectures.
Overview of Current Research Trajectories and Gaps
Established Laboratory-Scale Synthesis
Laboratory-scale synthesis of this compound and its analogs typically focuses on reliability and the ability to produce the compound for research and development purposes. The key transformations involve the introduction of the hydroxyimino group onto a suitable carbon backbone.
A primary method for the synthesis of compounds containing a hydroxyiminoacetate moiety involves the reaction of an activated methylene (B1212753) group with a nitrosating agent, which serves as a source for the hydroxylamine (B1172632) functionality. A well-documented example that illustrates this principle is the synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. In this procedure, ethyl cyanoacetate (B8463686) is reacted with sodium nitrite (B80452) in the presence of acetic acid. The in-situ generation of nitrous acid from sodium nitrite and acetic acid allows for the nitrosation of the alpha-carbon of the ethyl cyanoacetate, which then tautomerizes to the more stable oxime.
The reaction proceeds by dissolving sodium nitrite in water, to which ethyl cyanoacetate is added. The subsequent addition of acetic acid initiates the reaction, leading to the formation of a sodium derivative which precipitates as yellow crystals. These crystals are then collected and dissolved in hydrochloric acid, followed by extraction with an organic solvent like ether. After drying and removal of the solvent, the final product, ethyl 2-hydroxyimino-2-cyanoacetate, is obtained as a crystalline solid. prepchem.com This method highlights a common and effective strategy for constructing the core functional group of this compound.
Table 1: Reaction Parameters for the Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate prepchem.com
| Parameter | Value |
| Starting Material | Ethyl cyanoacetate |
| Reagents | Sodium nitrite, Acetic acid, Hydrochloric acid |
| Solvent | Water, Diethyl ether |
| Reaction Time | Overnight |
| Product | Ethyl 2-hydroxyimino-2-cyanoacetate |
| Yield | 87% |
| Melting Point | 133 °C |
Alternative routes to compounds structurally related to this compound often involve different starting materials and a varied sequence of oximation and esterification steps. A notable example is the synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, an important intermediate for certain antibiotics. google.comgoogle.com This multi-step process begins with ethyl acetoacetate (B1235776), which first undergoes an oximation reaction.
In this pathway, ethyl acetoacetate is treated with sodium nitrite in the presence of a strong acid like sulfuric acid to form 2-oximino ethyl acetoacetate. google.com This intermediate is then subjected to halogenation, followed by a cyclization reaction with thiourea, often in the presence of a catalyst, to yield the final thiazole-containing product. google.comgoogle.com While this synthesis leads to a more complex molecule, the initial oximation of ethyl acetoacetate serves as a valid alternative pathway to introduce the hydroxyimino group onto an ethyl ester backbone. This demonstrates the versatility of oximation chemistry with different starting keto-esters.
Strategies for High-Yield and Scalable Production
For the industrial production of this compound and related compounds, the focus shifts to maximizing yield, minimizing costs, and ensuring the process is scalable. Research in this area often leads to patented processes that optimize reaction conditions. For instance, in the synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, specific mass ratios of reactants and the use of catalysts like 12-ammonium phosphomolybdate (AMP) have been shown to increase the reaction yield and facilitate catalyst recycling. google.com
One-pot synthesis is another key strategy for scalable production. This approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce reaction time, energy consumption, and waste generation. The development of such streamlined processes is crucial for the economic viability of large-scale chemical manufacturing. whiterose.ac.uk
Table 2: Optimized Reactant Ratios for Scalable Synthesis google.com
| Reactants | Mass Ratio (relative to Ethyl Acetoacetate) |
| Ethyl acetoacetate | 1 |
| Concentrated Sulfuric Acid | 0.8278 |
| Sodium Nitrite | 0.5833 |
| Purified Water | 4.8 - 5.2 |
| Halogenating Agent | 1.1 - 1.2 |
| Thiourea | 0.53 - 0.58 |
| 12-Ammonium Phosphomolybdate | 0.50 - 0.60 |
| Methanol (B129727) | 10.60 - 10.70 |
Green Chemistry Principles in Synthetic Design for this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. whiterose.ac.uk This involves the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. One area of focus is the use of environmentally benign solvents. Ethyl acetate, for example, is considered a "green solvent" due to its low toxicity and biodegradability. iolcp.com Its use as a reaction or extraction solvent can significantly improve the environmental profile of a synthesis.
Another innovative approach is the use of fine bubble technology. In the synthesis of related compounds, the use of a spray-type fine bubble generator for reactions like reduction and amidation has been shown to improve reaction efficiency. rsc.org This technology enhances gas-liquid mass transfer, which can lead to higher yields and shorter reaction times.
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. diva-portal.org Catalysts allow for reactions to proceed under milder conditions and with higher selectivity, which reduces energy consumption and the formation of byproducts. The use of recyclable catalysts, as seen in the scalable synthesis mentioned previously, further contributes to waste reduction. google.com The thoughtful selection of starting materials, such as moving from more hazardous reagents to safer alternatives, is also a key consideration in designing a greener synthetic route for this compound. nih.govgoogle.com
Fundamental Reaction Classes
The reactivity of this compound is characterized by reactions involving its key functional groups. The oximino moiety, in particular, is central to many of its characteristic transformations.
Oxidation Reactions of the Oximino Moiety
The oxidation of the oximino moiety in α-keto oximes can lead to the corresponding α-nitro ketones. While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, related transformations provide insight into potential pathways. For instance, the oxidation of peptide α-hydroxy esters to α-oxo esters has been achieved using reagents like the Dess-Martin periodinane. thieme-connect.de This suggests that oxidizing agents known for converting hydroxylamines and oximes could potentially transform the hydroxyimino group of this compound.
Reduction Pathways Leading to Amine Derivatives
The reduction of this compound offers a pathway to valuable amino acid derivatives. The oximino group can be reduced to a primary amine, and under certain conditions, the nitrile group can also be reduced.
The reduction of the oximino group in ethyl 2-cyano-2-(hydroxyimino)acetate to yield ethyl 2-amino-2-cyanoacetate has been reported. rsc.org In a broader context, oximes are readily reduced to primary amines through various methods, including catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel) and chemical reduction with agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orginterchim.fr The choice of reducing agent and reaction conditions can influence the selectivity and yield of the resulting amine. For example, sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is often used for the reductive amination of aldehydes and ketones. interchim.frwikipedia.org
Further reduction of both the oximino and the cyano groups would lead to the formation of 2,3-diaminopropionic acid derivatives, which are precursors to various natural products and pharmaceuticals. rsc.orgacs.org The selective reduction of a cyano group in the presence of an ester can be challenging, but has been achieved in some systems using sodium borohydride. rsc.org
Table 1: Potential Reduction Products of this compound
| Starting Material | Reducing Agent/Conditions | Major Product |
| This compound | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethyl 2-amino-2-cyanoacetate |
| This compound | NaBH₃CN | Ethyl 2-amino-2-cyanoacetate |
| This compound | Stronger reducing agents (e.g., LiAlH₄) | Potential for reduction of both oxime and ester |
| Ethyl 2-amino-2-cyanoacetate | Conditions for nitrile reduction (e.g., H₂/Raney Ni) | Ethyl 2,3-diaminopropanoate |
This table presents potential reaction outcomes based on known reductions of similar functional groups.
Nucleophilic and Electrophilic Character of the Compound
This compound exhibits both nucleophilic and electrophilic properties, largely dictated by the oximino and ester functionalities.
The nucleophilic character of the hydroxyimino group is central to its primary application as a peptide coupling additive. In the presence of a coupling agent like a carbodiimide (B86325), the hydroxyl group of the oxime attacks the activated carboxylic acid of an amino acid to form a highly reactive O-acyl oxime ester. This intermediate is then readily attacked by the amino group of a second amino acid, forming the peptide bond with high efficiency and minimal racemization. researchgate.net
The compound can also act as an electrophile. The carbon atom of the ester carbonyl is susceptible to nucleophilic attack. Furthermore, derivatives of this compound, such as its O-sulfonylated forms, are potent electrophiles used in reactions like the Beckmann rearrangement. wikipedia.org
Transformations Involving the Ester Functionality
The ethyl ester group of the molecule can undergo typical ester reactions, such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-2-(hydroxyimino)acetic acid. consensus.app Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. chemscene.com Basic hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt. consensus.app
Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases. organic-chemistry.orgnih.gov For example, reacting this compound with methanol in the presence of an acid or base catalyst would lead to the formation of mthis compound. The use of a large excess of the new alcohol can drive the reaction to completion. nih.gov Transesterification can also be promoted by various catalysts, including organocatalysts and metal-based catalysts. researchgate.net
Reactivity of the Alpha-Carbon and Adjacent Active Methylene-like Characteristics
A key structural feature of this compound is the absence of a hydrogen atom on the alpha-carbon. This quaternary carbon is bonded to the ester, nitrile, and oximino groups. Consequently, it cannot form an enolate in the typical manner, which limits its reactivity in reactions that rely on the acidity of α-hydrogens, such as the aldol (B89426) or Claisen condensations. rsc.orgorganic-chemistry.orgbyjus.com
Despite the lack of an α-hydrogen, the alpha-carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent cyano, ester carbonyl, and imino groups. This makes it a potential site for nucleophilic attack, although such reactions are not widely reported for this specific molecule. The reactivity of the precursor, ethyl cyanoacetate, which does possess an acidic methylene group, is well-established in various condensation and alkylation reactions. organic-chemistry.orgecochem.com.comasterorganicchemistry.comchemicalbook.com
Detailed Mechanistic Elucidation of Key Chemical Transformations
The mechanisms of several reactions involving this compound and its derivatives have been studied, particularly its role in peptide synthesis and the Beckmann rearrangement.
Mechanism in Peptide Coupling: In peptide synthesis, this compound (Oxyma) acts as an additive to carbodiimides (e.g., DCC, EDC). The carbodiimide first activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. Oxyma then rapidly reacts with this intermediate to form an O-acyl oxime ester. This active ester is more stable than the O-acylisourea, which helps to prevent side reactions, and is highly reactive towards the incoming amine of the second amino acid, thus facilitating efficient peptide bond formation while suppressing racemization. researchgate.net
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or lactams under acidic conditions. masterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. This forms a nitrilium ion intermediate. wikipedia.orgecochem.com.co In the case of this compound, the migrating group would be either the cyano or the ethoxycarbonyl group. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. The resulting nitrilium ion is then attacked by a nucleophile, typically water, which after tautomerization leads to the final amide product. Derivatives of this compound, such as its O-sulfonylated forms, have been used to mediate the Beckmann rearrangement of other ketoximes. wikipedia.org
Stereochemical Considerations in Reactions
The reactivity of this compound is significantly influenced by stereochemical factors, primarily centered around the geometry of its oxime functional group. These considerations are crucial in synthetic applications where specific isomeric products are desired. The molecule's structure allows for geometric isomerism, and its participation in certain reactions can proceed with a high degree of stereospecificity.
The presence of the carbon-nitrogen double bond (C=N) in the hydroxyimino group is the source of geometric isomerism in this compound. This results in the existence of two distinct stereoisomers: the E and Z isomers. The designation of these isomers depends on the spatial arrangement of the hydroxyl (-OH) group and the cyano (-CN) group relative to the C=N double bond. The potential for these distinct geometric forms means that reactions involving this compound may proceed from a pure isomer or a mixture, which can impact the stereochemical outcome of the products. google.com
Geometric Isomers of this compound
The orientation of the substituents around the C=N double bond dictates the isomer. The different spatial arrangements of these groups can lead to differences in physical properties and chemical reactivity.
| Isomer | Description of Structure |
| E-isomer | The hydroxyl (-OH) group and the cyano (-CN) group are on opposite sides of the C=N double bond. |
| Z-isomer | The hydroxyl (-OH) group and the cyano (-CN) group are on the same side of the C=N double bond. |
One of the most relevant stereospecific reactions involving oximes is the Beckmann rearrangement. alfa-chemistry.com This reaction involves the transformation of an oxime into an amide under acidic conditions. The process is highly stereospecific: the group that is positioned anti-periplanar (trans) to the hydroxyl group on the oxime is the one that migrates. alfa-chemistry.com
In the context of this compound, this principle would dictate the structure of the resulting product if it were to undergo such a rearrangement. The geometry of the starting oxime (E or Z) would determine which of the two groups—the cyano group or the ethyl carboxylate group—migrates.
Hypothetical Stereospecific Outcomes in a Beckmann-type Rearrangement
| Starting Isomer | Group anti-periplanar to -OH | Migrating Group | Hypothetical Product Structure |
| E-isomer | Ethyl carboxylate group | Ethyl carboxylate | An N-cyano substituted carbamate (B1207046) derivative |
| Z-isomer | Cyano group | Cyano | An isocyanate intermediate, leading to a derivative of an N-hydroxy amine |
It is critical to note that under certain reaction conditions, isomerization between the E and Z forms of the oxime can occur. alfa-chemistry.com If such isomerization takes place before the rearrangement, it can lead to the formation of a mixture of both possible amide products, thereby diminishing the stereochemical integrity of the reaction. alfa-chemistry.com
While this compound is not itself a chiral molecule, it is utilized as a reagent in the synthesis of more complex molecules that may contain multiple chiral centers. For instance, it is used in the preparation of certain androgen receptor modulators. google.com In these multi-step syntheses, controlling the stereochemistry at each step is paramount to obtaining the desired final diastereomer or enantiomer. google.com The geometry of the this compound can influence the conformational presentation of reactive intermediates, thereby affecting the stereochemical course of subsequent bond-forming events.
Ethyl Aminohydroxyiminoacetate As a Versatile Synthetic Intermediate
Utilization in the Construction of Complex Organic Architectures
The strategic incorporation of ethyl aminohydroxyiminoacetate is a key step in the assembly of complex, biologically active molecules. Its ability to act as a scaffold, introducing a specific constellation of nitrogen and oxygen functionalities, makes it a valuable component in multi-step syntheses. For instance, it has been utilized as a starting material in the synthesis of novel androgen receptor modulating carboxamides. google.comgoogle.com In these synthetic campaigns, the compound is not merely a transient species but forms a core part of the final molecular architecture, highlighting its utility in building intricate and functionally significant organic structures. The process often involves an initial acylation of the amino group, which is then followed by further transformations to construct the target molecule. google.com
Precursor for Nitrogen-Containing Heterocyclic Systems
A primary application of this compound is its role as a precursor in the synthesis of nitrogen-containing heterocycles. These ring systems are ubiquitous in medicinal chemistry and materials science. The compound's vicinal amino and hydroxyimino groups are perfectly poised for cyclization reactions with appropriate dielectrophilic partners.
Research and patent literature describe its reaction with various reagents to form different heterocyclic cores:
Oxadiazole Derivatives: In one synthetic pathway, this compound is first acylated at the amino group with a carboxylic acid, such as 3-isoxazolecarboxylic acid or 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, using a coupling agent like 1,3-diisopropylcarbodiimide (DIC). The resulting intermediate is then cyclized by heating in a solvent like pyridine (B92270) to form a substituted oxadiazole ring system. google.comgoogle.com
Thiazole (B1198619) Derivatives: The compound can also undergo cyclization with thiourea. This reaction pathway leads to the formation of a thiazole ring, another important heterocycle in pharmaceutical compounds. vulcanchem.com
The following table summarizes representative examples of its use in heterocyclic synthesis.
| Heterocycle Formed | Co-reactant | Key Reagents/Conditions | Citation |
| Substituted Oxadiazole | 3-Isoxazolecarboxylic acid | 1) 1,3-Diisopropylcarbodiimide (DIC), DCM; 2) Pyridine, reflux | google.com |
| Substituted Oxadiazole | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1) 1,3-Diisopropylcarbodiimide (DIC), DCM; 2) Pyridine, reflux | google.com |
| Thiazole Derivative | Thiourea | Reaction with a halogenated intermediate derived from the starting material. | vulcanchem.com |
Synthesis of Advanced Derivatives through Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's reactive sites. youtube.com this compound can be readily derivatized through transformations of its constituent functional groups. The most prominently documented interconversion is the acylation of its primary amino group to form amides.
This transformation is typically achieved by reacting the amine with a carboxylic acid in the presence of a peptide coupling agent. This method facilitates the formation of an amide bond, a critical linkage in many pharmaceutical agents. google.comgoogle.com This acylation step is often the first in a sequence leading to more advanced derivatives or heterocyclic systems.
The table below details examples of this key functional group interconversion.
| Carboxylic Acid | Coupling Agent | Solvent | Resulting Derivative | Citation |
| 3-Isoxazolecarboxylic acid | 1,3-Diisopropylcarbodiimide (DIC) | Dichloromethane (DCM) | Ethyl (2E)-2-[(3-isoxazolylcarbonyl)amino]-2-(hydroxyimino)acetate | google.com |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1,3-Diisopropylcarbodiimide (DIC) | Dichloromethane (DCM) | Ethyl 2-{[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-(hydroxyimino)acetate | google.com |
Participation in Established Named Reactions and Advanced Synthetic Methodologies
While there is no widespread documentation of this compound participating as a key substrate in classic named reactions such as the Barton reaction or others alfa-chemistry.com, its application is firmly rooted in modern synthetic methodologies. The amidation reactions it undergoes are prime examples of advanced synthetic techniques, particularly those involving peptide coupling agents. google.comgoogle.com The use of reagents like 1,3-diisopropylcarbodiimide (DIC) to facilitate amide bond formation under mild conditions is a sophisticated and widely used strategy in the synthesis of complex molecules, avoiding the harsh conditions required for traditional methods. These methods are integral to multi-step syntheses where functional group tolerance and high yields are paramount. google.comgoogle.com
Contributions to Retrosynthetic Strategies
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors to plan a viable synthesis. youtube.comyoutube.comslideshare.net this compound is a valuable synthon in this context due to its dense and specific arrangement of functional groups. When a synthetic chemist identifies a target molecule containing certain heterocyclic systems, such as a substituted oxadiazole or thiazole, they can envision a disconnection that leads back to this compound.
For example, a 1,2,4-oxadiazole (B8745197) ring within a target molecule can be retrosynthetically disconnected across its C-O and N-C bonds, revealing an amidoxime (B1450833) precursor. This precursor, in turn, can be seen as the product of an acylation reaction between a carboxylic acid and an amine. This line of thinking points directly to this compound as the ideal starting material for the amine-bearing fragment, as it provides the necessary hydroxyiminoacetate moiety required for the subsequent cyclization. Its role is that of a bifunctional building block, offering a reliable method for introducing a specific and useful chemical motif into a larger synthetic target.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment and connectivity of atomic nuclei within a molecule. For Ethyl aminohydroxyiminoacetate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the number of different types of protons in a molecule and understanding their connectivity through spin-spin coupling. libretexts.org The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, and the hydroxyimino group.
The ethyl group protons typically present as a quartet and a triplet. The methylene (B1212753) (-CH₂) protons are adjacent to three equivalent methyl (-CH₃) protons, resulting in a quartet signal according to the n+1 rule. pressbooks.pub Conversely, the methyl protons are adjacent to the two methylene protons, leading to a triplet signal. pressbooks.pubbris.ac.uk The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets due to chemical exchange with the solvent and quadrupole broadening effects. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound Note: Data are hypothetical and based on typical chemical shift ranges for the respective functional groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Connectivity |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.1 | Coupled to -CH₂ |
| -CH₂ (Ethyl) | ~4.2 | Quartet (q) | ~7.1 | Coupled to -CH₃ and adjacent to ester oxygen |
| -NH₂ (Amino) | Variable (e.g., 5.0 - 7.0) | Broad Singlet (br s) | N/A | Exchangeable proton |
| =N-OH (Oxime) | Variable (e.g., 9.0 - 11.0) | Broad Singlet (br s) | N/A | Exchangeable proton |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information on the carbon skeleton of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub
For this compound, four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments. docbrown.info The chemical shift of each carbon is influenced by its hybridization and the electronegativity of adjacent atoms. pressbooks.publibretexts.org The ester carbonyl carbon is typically the most deshielded, appearing furthest downfield (170–220 ppm). pressbooks.pub The carbon atom of the oxime group is also expected to be significantly downfield. The carbons of the ethyl group will appear in the upfield region of the spectrum. chemguide.co.uk
Table 2: Predicted ¹³C NMR Data for this compound Note: Data are hypothetical and based on typical chemical shift ranges.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Inferred Structural Feature |
| C H₃ (Ethyl) | ~14 | Alkyl group |
| -C H₂ (Ethyl) | ~61 | Carbon adjacent to ester oxygen |
| C =NOH (Oxime) | ~150 | Imino carbon |
| C =O (Ester) | ~165 | Carbonyl carbon |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.orgsdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). wikipedia.orglibretexts.orgsdsu.edu It would show correlations between the -CH₃ protons and the methyl carbon, as well as between the -CH₂ protons and the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is vital for connecting different parts of the molecule. Key expected correlations include:
The -CH₂ protons of the ethyl group to the ester carbonyl carbon.
The -CH₃ protons of the ethyl group to the -CH₂ carbon.
The -NH₂ and -OH protons to the C=N and C=O carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.net NOESY can be particularly useful in determining the stereochemistry of the C=N double bond (E/Z isomerism) by observing correlations between the oxime -OH proton and other nearby protons.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision, often to four or more decimal places. measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. nih.govmeasurlabs.comresearchgate.net For this compound (C₄H₈N₂O₃), HRMS would be used to confirm the molecular weight and elemental composition by comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass.
Table 3: Theoretical HRMS Data for this compound
| Ion Formula | Species | Calculated Exact Mass |
| C₄H₈N₂O₃ | [M] | 132.0535 |
| C₄H₉N₂O₃⁺ | [M+H]⁺ | 133.0608 |
| C₄H₇N₂O₃Na⁺ | [M+Na]⁺ | 155.0427 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing it to fragment. The resulting product ions are then analyzed, providing valuable structural information. scispace.com The fragmentation pattern is often characteristic of the molecule's structure. nih.gov For this compound, the fragmentation pathways can help confirm the presence of the ethyl ester and other functional groups.
Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺) Note: These are predicted fragmentation patterns based on common fragmentation rules.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
| 133.0608 | 88.0345 | 45.0263 (C₂H₅O) | Loss of the ethoxy radical |
| 133.0608 | 87.0240 | 46.0368 (C₂H₆O) | Loss of ethanol |
| 133.0608 | 116.0345 | 17.0263 (NH₃) | Loss of ammonia |
| 133.0608 | 105.0658 | 28.0050 (CO) | Loss of carbon monoxide |
| 133.0608 | 43.0184 | 90.0424 (C₂H₄N₂O₂) | Acylium ion [CH₃CO]⁺ (rearranged) or [C₂H₃O]⁺ |
This detailed analysis of fragmentation provides corroborating evidence for the structure deduced from NMR spectroscopy, completing the comprehensive characterization of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of electromagnetic radiation, detailed information about the functional groups present in a molecule can be obtained.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The presence of the amino group (-NH₂) would likely be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The hydroxyl group (-OH) of the hydroxyimino moiety is expected to show a broad absorption band in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. The C=N bond of the imino group typically absorbs in the 1640-1690 cm⁻¹ region. The carbonyl group (C=O) of the ethyl ester is a strong absorber and is anticipated to produce a sharp, intense peak around 1735-1750 cm⁻¹. Furthermore, the C-O stretching of the ester group would likely appear in the 1000-1300 cm⁻¹ range. The ethyl group would contribute to C-H stretching vibrations just below 3000 cm⁻¹.
A hypothetical summary of the expected prominent IR absorption bands for this compound is presented in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| Amino (-NH₂) | 3300-3500 | N-H stretching |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H stretching |
| Imino (C=N) | 1640-1690 | C=N stretching |
| Carbonyl (C=O) | 1735-1750 (strong, sharp) | C=O stretching |
| Ester (C-O) | 1000-1300 | C-O stretching |
| Alkyl (C-H) | 2850-2960 | C-H stretching |
This table is predictive and based on characteristic functional group absorption ranges. Actual experimental values may vary.
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.
For this compound, the C=N stretching vibration, which may be a weak absorber in the IR spectrum, could produce a more intense signal in the Raman spectrum. Similarly, the C-C backbone of the ethyl group would be more readily observable. The study of imine synthesis has demonstrated the utility of Raman spectroscopy in monitoring the formation of the C=N bond jst.go.jpnih.govresearchgate.netkoreascience.krsemanticscholar.org. The carbonyl (C=O) stretching of the ester group is also expected to be Raman active, with its intensity potentially varying depending on the molecular environment ias.ac.inopen-raman.orgresearchgate.netresearchgate.netaip.org.
The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound, aiding in a more robust structural confirmation.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. For a volatile or semi-volatile compound like an ethyl ester, Gas Chromatography (GC) is a highly suitable method scielo.brnih.govresearchgate.nettdx.catnih.gov.
In a typical GC analysis of this compound, the sample would be vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification under specific chromatographic conditions.
A high-purity sample of this compound would ideally show a single, sharp peak in the gas chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. By integrating the area under each peak, the relative purity of the compound can be quantified. The choice of the stationary phase and the temperature program are critical parameters that would need to be optimized for the specific analysis of this compound.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| Gas Chromatography (GC) | Purity assessment and separation | A single major peak for a pure sample, with the retention time being characteristic of the compound. |
Integration of Multi-Spectroscopic Data for Definitive Structural Assignment
The definitive structural elucidation of a novel compound like this compound is rarely achieved with a single analytical technique. Instead, a comprehensive approach that integrates data from multiple spectroscopic methods is required researchgate.netarxiv.orgjchps.com.
The process begins with the information from IR and Raman spectroscopy, which provides strong evidence for the presence of key functional groups (amino, hydroxyl, imino, and ethyl ester). This vibrational data serves as a foundational piece of the structural puzzle.
This information is then combined with data from other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would provide detailed information about the carbon-hydrogen framework and the connectivity of the atoms, and Mass Spectrometry (MS), which would determine the molecular weight and fragmentation pattern of the molecule.
By piecing together the complementary information from each of these techniques, a complete and unambiguous structural assignment of this compound can be made. For instance, while IR might confirm the presence of a C=O group, NMR would help to place it within the ethyl ester functionality and distinguish it from other possible carbonyl-containing groups. This integrated approach is the cornerstone of modern chemical analysis and is indispensable for the characterization of new molecular entities.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure of a molecule. These approaches solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity. unram.ac.idaps.org DFT methods, particularly with hybrid functionals like B3LYP, have proven to be a robust and efficient choice for balancing accuracy and computational cost for organic molecules. nih.govmdpi.com Ab initio methods, while often more computationally intensive, can provide benchmark-quality results for smaller systems. dntb.gov.uaresearchgate.net
For ethyl aminohydroxyiminoacetate, these calculations can elucidate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Illustrative Data Table: Calculated Electronic Properties
This table presents hypothetical electronic properties for this compound, as would be calculated using a DFT method like B3LYP/6-311G(d,p).
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.8 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Suggests moderate kinetic stability |
| Dipole Moment | 3.5 D | Quantifies overall molecular polarity |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds. For this compound, key rotations would occur around the C-C, C-O, and N-O single bonds. Each conformation has a specific potential energy, and identifying the lowest-energy structures (energy minima) is crucial as these are the most populated and representative forms of the molecule.
Computational methods can systematically rotate specific dihedral angles, calculating the energy at each step to map the potential energy surface. This process identifies stable staggered conformations and higher-energy eclipsed conformations. chemtube3d.com The energy differences between these states, known as torsional strain, determine the barriers to rotation. chemtube3d.com For this compound, the relative orientation of the ethyl group, the carbonyl group, and the hydroxyimino group would define the major conformers.
Illustrative Data Table: Conformational Analysis of the C-N Bond
This table shows a hypothetical analysis of the two primary conformers resulting from rotation around the C-N bond, highlighting the expected energy differences.
| Conformer | Dihedral Angle (O=C-N-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| E-isomer (anti-periplanar) | ~180° | 0.00 | ~85% |
| Z-isomer (syn-periplanar) | ~0° | 1.5 | ~15% |
Quantum chemical calculations are indispensable for studying reaction mechanisms. By mapping the reaction coordinate—the lowest energy path from reactants to products—scientists can identify the transition state (TS), which is the highest energy point along this path. arxiv.orgaps.org The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. nih.gov
For the synthesis of this compound, a likely route is the condensation of ethyl glyoxylate (B1226380) with hydroxylamine (B1172632). Computational studies can model this process, including the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon and the subsequent dehydration step to form the oxime. researchgate.netic.ac.uk Calculations can clarify whether the reaction proceeds through a stepwise mechanism involving a charged tetrahedral intermediate or a concerted pathway, potentially involving solvent molecules to facilitate proton transfers. ic.ac.uk The reaction coordinate mapping provides a detailed energy profile, revealing the energies of reactants, intermediates, transition states, and products. arxiv.orgaps.org
Computational chemistry can predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts (δ) and shielding tensors. nih.govyoutube.com By calculating the magnetic shielding of each nucleus (¹H, ¹³C, ¹⁵N) and comparing it to a reference standard (like tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted spectra can help assign complex experimental spectra and distinguish between possible isomers. youtube.comnih.gov
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. These frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting theoretical spectrum shows the position and intensity of vibrational modes, such as C=O stretching, O-H stretching, and C-N stretching, which helps in the assignment of experimental IR bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. medium.comyoutube.com This analysis identifies the specific electronic transitions (e.g., n → π* or π → π*) responsible for the absorption of light, providing insight into the molecule's electronic structure. osti.gov
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
This table provides a hypothetical comparison of calculated and experimental spectroscopic values for the E-isomer of this compound.
| Parameter | Calculated Value | Hypothetical Experimental Value | Assignment |
| ¹H NMR (δ, ppm) | 7.65 | 7.58 | N-OH |
| ¹³C NMR (δ, ppm) | 162.4 | 163.1 | C =O |
| ¹³C NMR (δ, ppm) | 145.8 | 146.5 | C =NOH |
| IR Frequency (cm⁻¹) | 1725 | 1730 | C=O stretch |
| IR Frequency (cm⁻¹) | 3350 | 3380 | O-H stretch |
| UV-Vis λ_max (nm) | 225 | 228 | π → π* transition |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.
For this compound, MD simulations could model its behavior in an aqueous solution. These simulations would reveal how the molecule interacts with surrounding water molecules, identifying key intermolecular interactions like hydrogen bonds between the hydroxyimino group (-NOH) or the carbonyl oxygen and water. researchgate.net The simulations provide data on the strength, lifetime, and geometry of these interactions, which are crucial for understanding the molecule's solubility, stability, and solution-phase conformational preferences.
Docking Studies and Ligand-Receptor Interactions (if applicable to its role as a synthetic precursor for ligands)
This compound contains a hydroxamic acid-like moiety (-C(=NOH)C=O), which is a known metal-chelating group found in many enzyme inhibitors. If this compound were used as a precursor to synthesize potential enzyme inhibitors, molecular docking could be employed to predict how its derivatives might bind to a biological target. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govmdpi.com The process involves generating various binding poses of the ligand within the active site of the receptor and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Docking studies can identify key amino acid residues that interact with the ligand and estimate the binding affinity. nih.gov This information is vital for the rational design of more potent and selective inhibitors derived from the this compound scaffold.
Illustrative Data Table: Hypothetical Docking Results
This table shows hypothetical results from docking a derivative of this compound into the active site of a generic matrix metalloproteinase (MMP).
| Parameter | Result | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Predicts strong binding affinity |
| Key H-Bond Interactions | His201, Glu202 | Identifies critical residues for binding |
| Metal Coordination | Zinc ion in active site | Confirms chelation by the hydroxyimino group |
| Interacting Residues | Leu181, Ala182, Pro220 | Highlights hydrophobic pocket interactions |
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing how chemical reactions are planned and optimized. youtube.com Instead of relying solely on first-principles calculations, ML models can be trained on large datasets of experimental reactions to predict outcomes for new, unseen combinations of reactants and conditions. acs.orgnih.gov
In the context of synthesizing this compound, an ML model could be developed to predict the reaction yield based on various parameters. chemrxiv.orgresearchgate.netarxiv.org By training the model on data from similar oxime formation or esterification reactions, it could learn the complex relationships between starting materials, catalysts, solvents, temperatures, and the resulting yield. arxiv.org Such a model could then be used to perform in silico optimization, rapidly screening thousands of potential reaction conditions to identify the set most likely to produce this compound with the highest efficiency, thereby minimizing the need for laborious trial-and-error experimentation. arxiv.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable methods for the synthesis of Ethyl aminohydroxyiminoacetate is a primary area for future research. While general methods for the formation of α-oxime esters exist, such as the nitrosation of active methylene (B1212753) compounds, there is considerable scope for innovation.
Future investigations could focus on the development of novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions. For instance, the use of transition-metal catalysts, which have been shown to be effective in various oxime and ester formation reactions, could be explored. A review of synthetic approaches to α-amino esters highlights pathways starting from α-nitroacetates, dialkyl malonates, and acetoacetates, which could be adapted and optimized for the specific synthesis of this compound. researchgate.net The reaction of ethyl acetoacetate (B1235776) with sodium nitrite (B80452) is a known method to produce related hydroxyiminoacetoacetate derivatives and could serve as a starting point for developing a tailored synthesis. rsc.org
Furthermore, the exploration of biocatalytic or organocatalytic systems presents an attractive, environmentally benign alternative to traditional metal-based catalysts. nih.gov The development of enzymatic routes could also offer high stereoselectivity, a crucial aspect for potential applications in life sciences. The use of photoredox catalysis in the synthesis of oxime esters from aldehydes, amines, and N-hydroxyphthalimide esters is a recent advancement that could be adapted for the synthesis of this compound, offering a mild and efficient one-pot approach. nih.govresearchgate.net
A comparative table of potential catalytic systems for the synthesis of related oxime esters is presented below, suggesting possible avenues for the synthesis of this compound.
| Catalyst Type | Potential Advantages | Relevant Precursors | Reference |
| Transition Metal (e.g., Palladium, Copper) | High efficiency, broad substrate scope | Ethyl acetoacetate, Ethyl cyanoacetate (B8463686) | rsc.org |
| Organocatalyst (e.g., Aniline derivatives) | Metal-free, mild conditions | Aldehydes, Hydroxylamine (B1172632) | researchgate.net |
| Biocatalyst (e.g., Hydrolases, Oxidases) | High stereoselectivity, green chemistry | α-Keto esters | nih.gov |
| Photoredox Catalyst (e.g., Eosin Y) | Mild conditions, visible light driven | Aldehydes, Amines, NHPI esters | nih.govresearchgate.net |
Investigation of Undiscovered Reactivity Patterns and Rearrangements
The unique combination of functional groups in this compound—an amine, an oxime, and an ester—suggests a complex and interesting reactivity profile that warrants thorough investigation. The N-O bond of the oxime ester is known to be relatively weak and can undergo homolytic cleavage to generate iminyl and carboxyl radicals, opening up a plethora of potential transformations. mdpi.com
Future research should aim to explore the participation of this compound in various rearrangement reactions. The Beckmann rearrangement , a classic reaction of oximes that yields amides, could potentially be induced under acidic conditions, transforming the oxime moiety into an amide. rsc.orgacs.orgresearchgate.net Another potential pathway is the Neber rearrangement , which converts ketoximes into α-amino ketones. researchgate.netchemrxiv.org While this compound is not a ketoxime, the underlying principles of azirine intermediate formation could be explored under specific basic conditions.
The propensity of oxime esters to generate radicals under thermal or photochemical conditions is another area ripe for exploration. mdpi.com The iminyl radical formed from N-O bond cleavage could participate in various cyclization and addition reactions, leading to the synthesis of novel heterocyclic compounds. The reactivity of the α-amino group in conjunction with the oxime ester functionality could also lead to novel intramolecular reactions and the formation of unique molecular scaffolds.
The table below summarizes potential rearrangements that could be investigated for this compound and its derivatives.
| Rearrangement | Potential Product Type | Key Reagents/Conditions | Reference |
| Beckmann Rearrangement | Amide | Acid catalysts (e.g., H₂SO₄, PCl₅) | rsc.orgacs.orgresearchgate.net |
| Neber Rearrangement | α-Amino ketone precursor | Base, Tosyl chloride | researchgate.netchemrxiv.org |
| Radical-mediated Cyclization | Nitrogen-containing heterocycles | Photochemical or thermal initiation | mdpi.com |
Advanced Applications in Materials Science and Interdisciplinary Fields
The functional groups present in this compound make it a promising candidate for applications in materials science. The oxime ester linkage is known to be a versatile functional group for the development of advanced materials.
One potential application lies in polymer chemistry , where oxime esters can act as photoinitiators for free radical polymerization. researchgate.net Upon exposure to light, the N-O bond can cleave to generate radicals capable of initiating polymerization. This could be particularly useful in the development of novel coatings, adhesives, and 3D-printing resins. eurekaselect.com
Furthermore, the oxime functionality can be used as a crosslinking agent . The reaction of oximes to form stable linkages is utilized in the curing of silicone sealants and the formation of injectable hydrogels for biomedical applications. mdpi.comresearchgate.net The reversible nature of the oxime bond under certain conditions also opens up possibilities for creating dynamic covalent networks and self-healing materials. acs.orgmdpi.com
The presence of both an amino and an ester group suggests that this compound could be used as a monomer or a functional building block in the synthesis of novel polyesters and polyamides with tailored properties. Additionally, its structural similarity to amino acids makes it a candidate for incorporation into peptidomimetics and other bioactive polymers. nih.gov
| Potential Application | Key Feature of this compound | Example from Related Compounds | Reference |
| Photoinitiator | Photolabile N-O bond | Naphthalene-based oxime esters for photopolymerization | researchgate.net |
| Crosslinking Agent | Reactivity of the oxime group | Oximino silanes in silicone sealants, PEG-oxime hydrogels | mdpi.comresearchgate.net |
| Dynamic Polymers | Reversible oxime bond formation | Dynamic macromolecular stars with oxime links | acs.org |
| Specialty Monomer | Amino and ester functionalities | Polymer-bound oxime esters for peptide synthesis | chemrxiv.org |
Development of High-Throughput Screening for New Chemical Transformations
To accelerate the discovery of the full chemical potential of this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the process of identifying new reactions and optimizing existing ones. rsc.orgresearchgate.net
Future research could focus on creating combinatorial libraries based on the this compound scaffold. mdpi.comchemrxiv.orgresearchgate.net By systematically varying substituents on the amino and ester groups, a diverse set of derivatives could be synthesized and screened for novel properties and reactivities. The use of automated synthesis platforms , such as those employed in peptide synthesis, could facilitate the rapid generation of these libraries. nih.gov
The development of sensitive and efficient analytical techniques is also a key aspect of HTS. Techniques like mass spectrometry and colorimetric assays can be adapted to rapidly detect the formation of new products in a high-throughput format. mdpi.com For instance, a colorimetric assay could be designed to detect the cleavage of the oxime ester bond or the participation of the amino group in a reaction. Machine learning algorithms could also be employed to analyze the large datasets generated from HTS experiments to identify trends and predict optimal reaction conditions. mdpi.com
The application of HTS to explore the reaction space of this compound could lead to the discovery of entirely new chemical transformations that are not readily apparent from traditional, one-at-a-time experimental approaches.
| HTS Approach | Objective | Enabling Technology | Reference |
| Combinatorial Library Synthesis | Discover novel derivatives with unique properties | Automated solid-phase or solution-phase synthesis | mdpi.comchemrxiv.orgresearchgate.net |
| Reaction Condition Screening | Optimize known reactions and discover new ones | Robotic liquid handlers, multi-well plates | researchgate.netnih.gov |
| Rapid Analytical Methods | Fast and sensitive detection of reaction outcomes | Mass spectrometry, colorimetric assays, fluorescence | rsc.orgmdpi.com |
| Machine Learning-Assisted Discovery | Predict reactivity and guide experimental design | Quantitative structure-property relationship (QSPR) models | mdpi.com |
Synergistic Integration of Experimental and Computational Methodologies
The integration of experimental work with computational modeling offers a powerful approach to understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of the molecule. researchgate.netacs.orgresearchgate.netnih.gov
Future research should employ computational methods to:
Elucidate reaction mechanisms: DFT calculations can be used to map out the potential energy surfaces of proposed reactions, such as the Beckmann and Neber rearrangements, and to identify the most likely reaction pathways. acs.org This can help to guide experimental efforts by predicting the feasibility of a reaction and the optimal conditions.
Predict spectroscopic properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of new compounds and intermediates.
Design novel catalysts: Molecular modeling can be used to design catalysts that are specifically tailored to promote desired reactions of this compound. By understanding the interactions between the substrate and the catalyst at a molecular level, it is possible to design more efficient and selective catalytic systems.
In silico screening: Computational methods can be used to predict the properties and potential applications of virtual libraries of this compound derivatives, allowing for the prioritization of synthetic targets. mdpi.com
The synergistic use of experimental and computational approaches will be essential for unlocking the full potential of this compound. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments, creating a powerful feedback loop that accelerates the pace of discovery.
| Computational Method | Application to this compound | Potential Insights | Reference |
| Density Functional Theory (DFT) | Reaction mechanism studies, stability analysis | Energetics of reaction pathways, transition state geometries | researchgate.netacs.orgresearchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulation of behavior in different environments | Solvation effects, conformational preferences | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties | Identification of key structural features for desired properties | mdpi.com |
| Molecular Docking | Investigation of interactions with biological targets | Binding affinities and modes of interaction | researchgate.net |
Q & A
Basic: What are the standard protocols for synthesizing ethyl aminohydroxyiminoacetate (EAHA) in peptide coupling reactions?
EAHA (Oxyma Pure) is widely used as a coupling reagent in peptide synthesis. A standard protocol involves reacting EAHA with protected amino acids in the presence of carbodiimides (e.g., DIC or DCC) to form activated intermediates. The reaction typically proceeds in anhydrous solvents like ethyl acetate or DMF under nitrogen atmosphere. After activation, the mixture is stirred for 2–4 hours at room temperature, followed by extraction with ethyl acetate and aqueous washing to remove byproducts . Critical parameters include solvent purity, stoichiometric ratios (EAHA:amino acid = 1:1.2), and reaction time to minimize racemization.
Advanced: How can researchers optimize EAHA-mediated coupling efficiency in sterically hindered amino acids?
Steric hindrance in nonpolar or bulky amino acids (e.g., valine, isoleucine) reduces coupling efficiency. To address this:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and stabilize intermediates .
- Additive optimization : Combine EAHA with HOBt or HOAt to reduce side reactions and improve activation kinetics .
- Temperature control : Conduct reactions at 0–4°C to slow competing hydrolysis while maintaining reactivity .
Validate optimization via HPLC monitoring of coupling yields and chiral purity analysis to detect racemization .
Basic: What analytical methods are recommended for quantifying EAHA purity and stability?
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 220 nm to resolve EAHA from impurities .
- Titration : Employ non-aqueous titrimetry with perchloric acid in glacial acetic acid to quantify active oxyma content .
- FTIR : Monitor the hydroxylimino (N–O) stretch at ~3550 cm⁻¹ to confirm structural integrity .
Advanced: How do pH and temperature variations affect EAHA’s stability in aqueous solutions?
EAHA undergoes pH-dependent hydrolysis:
- Acidic conditions (pH < 3) : Rapid decomposition via imine protonation, leading to cyanoacetate byproducts .
- Neutral to alkaline (pH 7–9) : Slower degradation via nucleophilic attack on the oxyma group.
At elevated temperatures (>40°C), hydrolysis accelerates, reducing half-life by 50% compared to 25°C. Stability studies should use buffered solutions (e.g., phosphate buffer) with periodic sampling for HPLC analysis .
Basic: What precautions are necessary to prevent contamination during EAHA handling?
- Glassware preparation : Acid-wash glassware to remove residual amines or metal ions that catalyze decomposition .
- Moisture control : Store EAHA under anhydrous conditions (desiccator with P₂O₅) and use dry solvents to prevent hydrolysis .
- Glove compatibility : Avoid powdered gloves; use nitrile gloves to minimize particulate contamination .
Advanced: How should researchers address discrepancies in reported EAHA reaction yields across studies?
Contradictory yields often arise from:
- Solvent purity : Trace water in ethyl acetate (>0.1%) reduces activation efficiency. Validate solvent dryness via Karl Fischer titration .
- Carbodiimide choice : DIC may outperform DCC in polar solvents due to better solubility .
- Analytical calibration : Ensure internal standards (e.g., norleucine) are used in HPLC to normalize recovery rates .
Replicate experiments under standardized conditions (solvent, temperature, humidity) to isolate variables .
Basic: What are the critical steps in scaling up EAHA-based peptide synthesis?
- Batch vs. flow chemistry : For large-scale synthesis, flow reactors improve mixing and reduce exothermic side reactions .
- Byproduct management : Optimize extraction protocols (e.g., ethyl acetate/water partitioning) to remove urea derivatives .
- Safety protocols : Implement inert gas purging to mitigate risks of carbodiimide-induced exotherms .
Advanced: How can computational modeling predict EAHA’s reactivity in novel solvent systems?
Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model EAHA’s hydrogen-bonding interactions and solvation effects. Key parameters include:
- Solvent polarity : Simulate dielectric constants to predict activation energy barriers .
- Intermolecular interactions : Analyze electron density maps (AIM theory) to identify stabilizing H-bond networks in solvents like ethyl lactate .
Validate predictions with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .
Basic: What are the best practices for validating EAHA’s role in minimizing racemization?
- Chiral HPLC : Compare diastereomer ratios (L/D) before and after coupling using a chiral column (e.g., Chirobiotic T) .
- Control experiments : Replace EAHA with HOBt or EDCl to benchmark racemization rates .
- Kinetic studies : Monitor reaction progress via inline FTIR to correlate activation time with enantiomeric excess .
Advanced: What mechanistic insights explain EAHA’s superior performance over traditional coupling reagents?
EAHA’s oxyma group forms a stable active ester intermediate, reducing epimerization via:
- Steric shielding : The ethyl group protects the activated carbonyl from nucleophilic attack.
- Electronic effects : The hydroxyimino moiety stabilizes the transition state through resonance .
Mechanistic studies using ¹³C-NMR tracking of carbonyl intermediates and DFT calculations confirm these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
